

ML339 off-target effects at high concentrations

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Compound of Interest

Compound Name: **ML339**
Cat. No.: **B609146**

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ML339 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of **ML339**, a selective CXCR6 antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **ML339** and what is its primary target?

ML339 is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).^{[1][2]} It was identified through high-throughput screening and subsequent medicinal chemistry efforts. Its primary application is as a chemical probe to investigate the biological roles of the CXCR6/CXCL16 signaling axis, particularly in the context of prostate cancer metastasis.^{[1][2]}

Q2: What is the mechanism of action of **ML339**?

ML339 functions by inhibiting the interaction between the chemokine CXCL16 and its receptor, CXCR6. This antagonism has been shown to block downstream signaling events, including β -arrestin recruitment and cyclic adenosine monophosphate (cAMP) signaling.^[3]

Q3: What are the recommended working concentrations for **ML339** in cell-based assays?

The optimal concentration of **ML339** will depend on the specific assay and cell type used. However, based on its reported potency, a starting concentration range of 100 nM to 1 μ M is recommended for most cell-based functional assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is **ML339** selective for human CXCR6 over murine CXCR6?

Yes, **ML339** is significantly more potent against human CXCR6. It has been reported to be approximately 100-fold less active at the murine CXCR6 receptor in a β -arrestin recruitment assay.^[2] This species selectivity should be a key consideration when designing *in vivo* experiments in mouse models.

Data Presentation

On-Target Potency of ML339

Assay Type	Target	Species	IC50	Reference
β -arrestin Recruitment	CXCR6	Human	140 nM	[4]
β -arrestin Recruitment	CXCR6	Murine	>10 μ M	[2]
cAMP Signaling	CXCR6	Human	1.4 μ M	[3]

Selectivity and Off-Target Profile of ML339

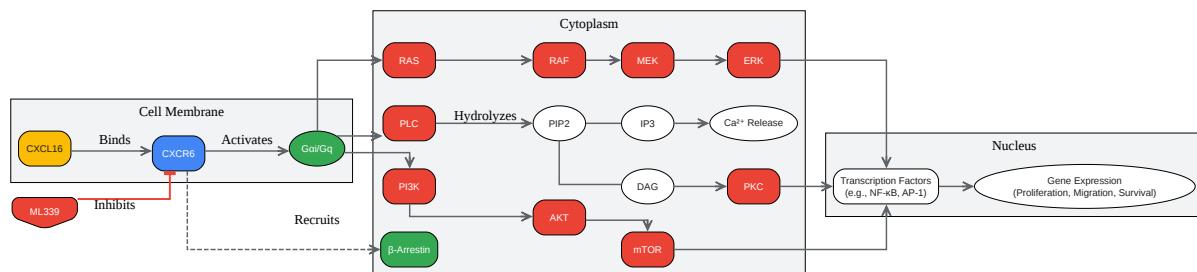
ML339 has been profiled against a panel of other G-protein coupled receptors (GPCRs) and has demonstrated good selectivity for CXCR6.

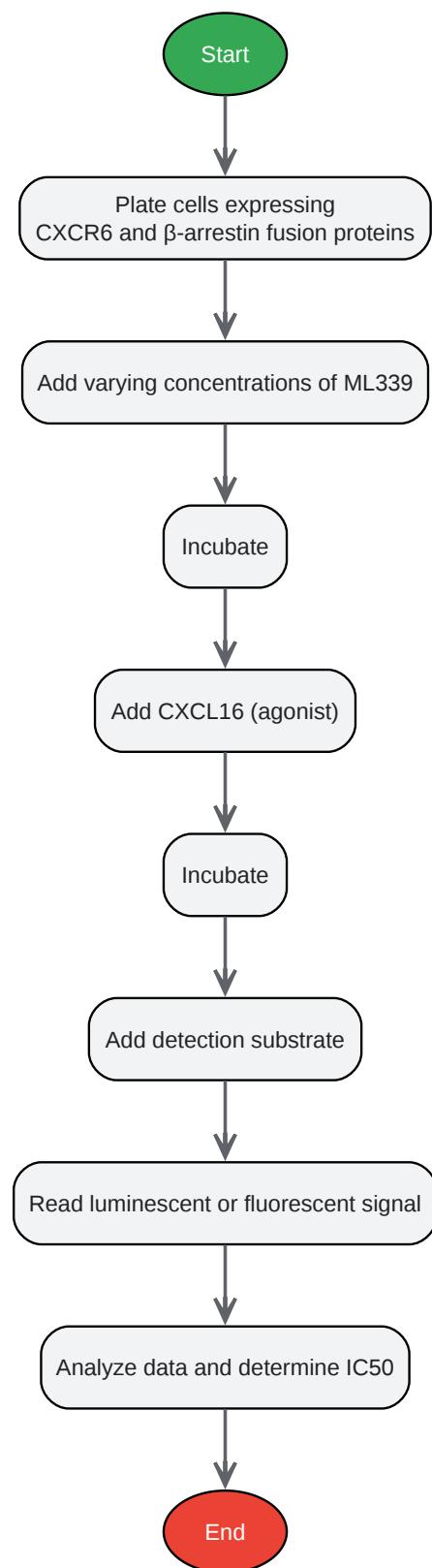
Target	Assay Type	Concentration Tested	% Inhibition	Reference
CXCR4	Not Specified	Not Specified	>79 µM (IC50)	[4]
CXCR5	Not Specified	Not Specified	>79 µM (IC50)	[4]
CCR6	Not Specified	Not Specified	>79 µM (IC50)	[4]
APJ	Not Specified	Not Specified	>79 µM (IC50)	[4]
5-HT2B	Binding Assay	10 µM	Moderate Activity	
DAT	Binding Assay	10 µM	Moderate Activity	

Note: The term "Moderate Activity" was used in the source document without specific quantitative values. It is recommended to perform secondary assays to confirm any potential off-target effects in your system of interest, especially when using **ML339** at concentrations of 10 µM or higher.

Mandatory Visualizations

CXCR6 Signaling Pathway





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References

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- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 1, Potency and selectivity characteristics for probe ML339 for antagonist activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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